molecular formula C15H13NO3 B14560922 Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- CAS No. 61736-74-1

Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-

Cat. No.: B14560922
CAS No.: 61736-74-1
M. Wt: 255.27 g/mol
InChI Key: JQOOZPVUHGMWPH-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- is an organic compound with the molecular formula C15H13NO3 It is a derivative of acetamide and is characterized by the presence of a hydroxybenzoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- typically involves the reaction of 2-hydroxybenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The hydroxybenzoyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the hydroxybenzoyl group.

    N-Phenylacetamide: Similar structure but lacks the hydroxy group.

    2-Hydroxyacetanilide: Similar structure with a hydroxy group on the phenyl ring.

Uniqueness

Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]- is unique due to the presence of both the hydroxy and benzoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61736-74-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-[2-(2-hydroxybenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H13NO3/c1-10(17)16-13-8-4-2-6-11(13)15(19)12-7-3-5-9-14(12)18/h2-9,18H,1H3,(H,16,17)

InChI Key

JQOOZPVUHGMWPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2O

Origin of Product

United States

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